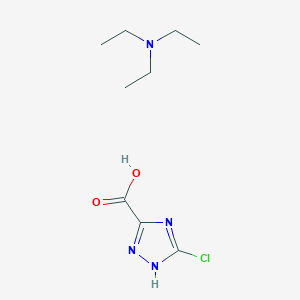

7-氟-3-异丁基-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-Fluoro-3-isobutyl-1H-indole” is a chemical compound with the molecular formula C12H14FN . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .

Molecular Structure Analysis

The molecular structure of “7-Fluoro-3-isobutyl-1H-indole” consists of a benzopyrrole core, which is a combination of a benzene ring fused with a pyrrole ring . The molecular weight of this compound is 191.24 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-3-isobutyl-1H-indole” are not well documented. The molecular weight is 191.24 , but other properties such as density, boiling point, and melting point are not available .

科学研究应用

HIV-1 附着抑制

吲哚衍生物已被探索其在干扰 HIV 表面蛋白 gp120 与宿主细胞受体 CD4 相互作用中的潜力。具体而言,一项研究发现,在几种动物模型中,4-氟衍生物表现出显着增强的效力和口服生物利用度,表明其作为新型 HIV-1 附着抑制剂的潜力 (陶王等,2003).

抗精神病活性

对 4-芳基四氢吡咯并[3,4-b]吲哚的研究表明,特定的氟吲哚衍生物具有与氯丙嗪相当的抗精神病样活性,但作用持续时间明显更长。这些发现表明在设计精神疾病药物方面具有潜在应用 (W. M. Welch 等,1980).

氟-18 标记用于 PET 放射性药物

一项研究报告了一种简化的单步方法,用于合成氟-18 标记的 7-(6-氟吡啶-3-基)-5H-吡啶并[4,3-b]吲哚,这是一种有望用于早期临床试验中成对螺旋丝配对成像的 PET 放射性药物。这项工作突出了氟化吲哚在开发神经退行性疾病诊断工具中的作用 (T. Shoup 等,2013).

对铜绿假单胞菌的抗毒力

7-氟吲哚被确定为一种化合物,它可以抑制生物膜形成和溶血,而不影响浮游 P. aeruginosa 细胞的生长。它还减少了群体感应调节的毒力因子的产生,表明其作为抗毒力化合物治疗持续性细菌感染的潜力 (Jin-Hyung Lee 等,2012).

用于生物成像的荧光探针

已经开发出基于 3-吲哚孔雀绿的新型荧光染料,用于荧光激活蛋白 (FAP),创造出在与 FAP 结合后变得高度荧光的暗溶液。由于其高荧光效率和低毒性,这些探针为活细胞成像提供了优势 (张青阳等,2017).

安全和危害

未来方向

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . Therefore, “7-Fluoro-3-isobutyl-1H-indole” could potentially be used in the development of new drugs and therapies.

作用机制

Target of Action

The primary targets of 7-Fluoro-3-isobutyl-1H-indole It is known that indole derivatives, which include 7-fluoro-3-isobutyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of 7-Fluoro-3-isobutyl-1H-indole Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

The biochemical pathways affected by 7-Fluoro-3-isobutyl-1H-indole Indole and its derivatives are known to be involved in a variety of biological pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

The molecular and cellular effects of 7-Fluoro-3-isobutyl-1H-indole Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity .

生化分析

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and play significant roles in various biochemical reactions

Cellular Effects

Indole derivatives have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 7-Fluoro-3-isobutyl-1H-indole could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which could potentially lead to changes in gene expression and enzyme activity

Metabolic Pathways

Indole is a product of the metabolism of tryptophan, an essential amino acid

属性

IUPAC Name |

7-fluoro-3-(2-methylpropyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-8(2)6-9-7-14-12-10(9)4-3-5-11(12)13/h3-5,7-8,14H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIFHVPCFTVENL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CNC2=C1C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)

![1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2613284.png)

![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)

![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)

![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)